ethyl (2S)-morpholine-2-carboxylate

Serotonin reuptake inhibition Noradrenaline reuptake inhibition Chiral resolution

Ethyl (2S)-morpholine-2-carboxylate (CAS 135782-25-1) is a single-enantiomer (S)-configured morpholine-2-carboxylic acid ethyl ester. It functions as a chiral synthon in medicinal chemistry, enabling the stereospecific construction of molecules where the spatial orientation of the morpholine motif is critical for target engagement.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B12937896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2S)-morpholine-2-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCCO1
InChIInChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1
InChIKeyPTWKMUDNOPBYJO-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S)-Morpholine-2-Carboxylate: A Single-Enantiomer Chiral Building Block for CNS and Receptor-Targeted Synthesis [1]


Ethyl (2S)-morpholine-2-carboxylate (CAS 135782-25-1) is a single-enantiomer (S)-configured morpholine-2-carboxylic acid ethyl ester [1]. It functions as a chiral synthon in medicinal chemistry, enabling the stereospecific construction of molecules where the spatial orientation of the morpholine motif is critical for target engagement . The morpholine ring is a privileged scaffold, and the (S)-enantiomer is widely used to install this motif with defined absolute configuration into more complex pharmacologically active structures, particularly for central nervous system (CNS) and receptor modulator programs .

Procurement Risk: Why Racemic or Alternative Esters Cannot Replace (S)-Configured Morpholine-2-Carboxylate [1]


Substituting ethyl (2S)-morpholine-2-carboxylate with the racemic mixture, the (R)-enantiomer, or alternative esters (e.g., methyl or tert-butyl) introduces liabilities that can directly undermine project outcomes. In monoamine reuptake inhibitor programs, the desired dual serotonin/noradrenaline inhibition profile is exclusively a function of the (S,S) absolute stereochemistry derived from the (S)-morpholine ester building block; the corresponding (R,R)-diastereomers display fundamentally different transporter selectivity [1]. Using the free carboxylic acid instead of the ethyl ester shifts the reactive handle, potentially disrupting established synthetic sequences for key intermediates such as bridged azabicyclic 5-HT4 agonists [2]. The quantitative evidence below demonstrates that chirality and ester choice are not interchangeable variables but essential structural determinants of downstream compound pharmacology and synthetic efficiency.

Quantitative Differentiation Evidence for Ethyl (2S)-Morpholine-2-Carboxylate Versus Closest Analogs


Stereochemistry Dictates Transporter Inhibition Potency and Selectivity in SNRI Programs [1]

In a comprehensive SAR study of morpholine-based monoamine reuptake inhibitors, the (S,S)-enantiomer of a 2-[(phenoxy)(phenyl)methyl]morpholine derivative—synthesized from an (S)-configured morpholine-2-carboxylate ester—demonstrated potent, balanced dual serotonin (SRI) and noradrenaline (NRI) reuptake inhibition and was advanced to preclinical evaluation. In contrast, the corresponding (R,R)-enantiomer prepared from the (R)-ester exhibited a markedly different selectivity profile. The study explicitly establishes that SRI and NRI activity are direct functions of stereochemistry at the morpholine C-2 position, making the enantiomerically pure (S)-ester building block indispensable for accessing the desired dual SNRI pharmacology [1].

Serotonin reuptake inhibition Noradrenaline reuptake inhibition Chiral resolution Antidepressant

(S)-Configuration Enables Synthesis of Active 5-HT4 Receptor Agonist Scaffolds [1]

Ethyl (2S)-morpholine-2-carboxylate serves as the chiral starting material for constructing isosteric bridged azabicyclo derivatives that act as 5-HT4 receptor agonists. The (S)-configured ester functionality provides the correct stereochemical orientation necessary for the fused ring system to achieve receptor activation. Alternative starting materials—including the (R)-enantiomer, racemic ester, or non-ester derivatives—do not yield the same active stereoisomer [1].

5-HT4 receptor agonist Gastric motility Azabicyclo synthesis Chiral pool

Hydrochloride Salt Form Provides Defined Solubility and Handling Advantages for Downstream Processing [1]

Ethyl (2S)-morpholine-2-carboxylate hydrochloride (CAS 1820569-31-0) is the preferred salt form for pharmaceutical synthesis. The hydrochloride salt exhibits aqueous solubility that facilitates downstream processing in multi-step syntheses, compared to the free base form. This improved handling characteristic reduces solvent requirements and simplifies workup procedures in process-scale preparations [1].

Salt formulation Aqueous solubility Process chemistry Hydrochloride salt

High-Value Application Scenarios for Ethyl (2S)-Morpholine-2-Carboxylate Procurement


CNS Drug Discovery: Stereospecific SNRI Candidate Synthesis

Medicinal chemistry teams developing dual serotonin/noradrenaline reuptake inhibitors (SNRIs) for depression, anxiety, or pain should procure ethyl (2S)-morpholine-2-carboxylate as the chiral starting material. The (S)-configuration at the morpholine C-2 position is essential for achieving balanced dual transporter inhibition; the (R)-enantiomer or racemic mixture directs synthesis toward selective SRI or NRI profiles, which may not address the intended therapeutic indication [1].

Gastrointestinal Motility Programs: 5-HT4 Agonist Scaffold Construction

Research groups targeting 5-HT4 receptor agonists for gastroparesis or GERD should utilize ethyl (2S)-morpholine-2-carboxylate to construct isosteric bridged azabicyclo scaffolds. The (S)-ester uniquely provides the correct stereochemistry for receptor activation; the (R)- or racemic starting materials produce inactive stereoisomers, wasting synthetic effort and resources [1].

Chiral Building Block Procurement for Enantioselective Synthesis Platforms

For CROs and pharmaceutical process chemistry groups operating enantioselective synthesis platforms, ethyl (2S)-morpholine-2-carboxylate hydrochloride (CAS 1820569-31-0) is the recommended form for procurement. The hydrochloride salt provides superior aqueous solubility and handling properties compared to the free base, directly compatible with the aqueous reaction conditions employed in multi-step GMP syntheses without additional salt-exchange steps [1].

Academic and Industrial SAR Studies on Morpholine-Containing Pharmacophores

Laboratories conducting structure-activity relationship (SAR) studies on morpholine-containing pharmacophores should standardize on the single (S)-enantiomer to eliminate stereochemical variability as a confounding factor. Using racemic material introduces uncontrolled stereochemical heterogeneity that obscures SAR interpretation and can lead to erroneous conclusions about the pharmacophore's engagement with its biological target [1].

Quote Request

Request a Quote for ethyl (2S)-morpholine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.